molecular formula C32H41N B12556632 5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile CAS No. 188774-50-7

5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile

Cat. No.: B12556632
CAS No.: 188774-50-7
M. Wt: 439.7 g/mol
InChI Key: KUIMBVRNRJAEPH-UHFFFAOYSA-N
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Description

5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile: is a chemical compound with a complex structure, characterized by a heptyl group attached to a benzonitrile moiety, which is further substituted with an octylnaphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where a heptyl group is introduced to a benzonitrile ring. This is followed by the introduction of the octylnaphthyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Aluminum chloride as a catalyst in Friedel-Crafts alkylation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile: can be compared with other benzonitrile derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly valuable for specialized applications in research and industry .

Properties

CAS No.

188774-50-7

Molecular Formula

C32H41N

Molecular Weight

439.7 g/mol

IUPAC Name

5-heptyl-2-(6-octylnaphthalen-2-yl)benzonitrile

InChI

InChI=1S/C32H41N/c1-3-5-7-9-11-13-14-26-16-18-29-24-30(20-19-28(29)22-26)32-21-17-27(23-31(32)25-33)15-12-10-8-6-4-2/h16-24H,3-15H2,1-2H3

InChI Key

KUIMBVRNRJAEPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=C(C=C3)CCCCCCC)C#N

Origin of Product

United States

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